4-amino-3,5-bis(4-carboxyphenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3,5-bis(4-carboxyphenyl)benzoic acid is an organic compound with the molecular formula C27H19NO6 It is characterized by the presence of amino and carboxyphenyl groups attached to a central benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-bis(4-carboxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzoic acid with suitable reagents to introduce the amino group, followed by further functionalization to attach the carboxyphenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-3,5-bis(4-carboxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyphenyl groups can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-3,5-bis(4-carboxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of 4-amino-3,5-bis(4-carboxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyphenyl groups can participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-bis(4-carboxyphenyl)benzoic acid
- 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid
- 4-amino-3,5-bis(2-carboxyphenyl)benzoic acid
Uniqueness
4-amino-3,5-bis(4-carboxyphenyl)benzoic acid is unique due to the presence of both amino and carboxyphenyl groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable coordination complexes and its potential use in various fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C21H15NO6 |
---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
4-amino-3,5-bis(4-carboxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H15NO6/c22-18-16(11-1-5-13(6-2-11)19(23)24)9-15(21(27)28)10-17(18)12-3-7-14(8-4-12)20(25)26/h1-10H,22H2,(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
RZDJXXKOFZKPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.